

α -Ionol: Application Notes and Protocols for Flavor and Fragrance Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-Ionol*

Cat. No.: B3422396

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ionol is a naturally occurring monoterpenoid alcohol that possesses a characteristic soft, sweet, and floral aroma with woody and violet nuances.^{[1][2]} As a derivative of the oxidative cleavage of carotenoids, it is found in various natural sources, including grapes, raspberries, and raspberry brandy.^{[3][4][5]} Its unique sensory profile and potential biological activities make it a molecule of significant interest in the flavor, fragrance, and pharmaceutical industries. This document provides detailed application notes and experimental protocols for the investigation and utilization of **alpha-ionol**.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **alpha-ionol** is essential for its effective application in research and product development.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₂ O	[1][2]
Molecular Weight	194.31 g/mol	[2][4]
CAS Number	25312-34-9	[2]
Appearance	Colorless to pale yellow liquid	[1]
Odor Profile	Floral (violet), woody, sweet, tropical, powdery	[6]
Taste Profile (at 10 ppm)	Woody, ionone-like, with a sweet perfume berry nuance	[6][7]
Boiling Point	127 °C at 15 mmHg	[6][8]
Flash Point	93.33 °C (200 °F)	[1][6]
Specific Gravity	0.917 - 0.924 @ 25 °C	[6]
Refractive Index	1.488 - 1.492 @ 20 °C	[6]
Solubility	Soluble in alcohol; insoluble in water	[6]

Applications in Flavor and Fragrance

Alpha-ionol is a versatile ingredient valued for its ability to impart a smooth and lasting floral-woody character to a wide range of products.

Flavor Applications

Alpha-ionol is utilized as a flavoring agent in various food and beverage products, where it contributes a sweet, fruity, and floral profile.[8]

- Beverages: Adds floral and fruity notes to non-alcoholic and alcoholic drinks.
- Confectionery: Enhances berry and fruit flavors in chewing gum and candies.
- Dairy Products: Used in frozen dairy to provide a subtle floral sweetness.

Fragrance Applications

In perfumery, **alpha-ionol** is prized for its elegant violet and vetiver notes, which provide a mellowing effect with woody, cedar-like undertones.[\[6\]](#)[\[9\]](#) It is a stable heart note that blends well in various fragrance compositions.[\[9\]](#)

- Fine Fragrances: A key component in floral-woody accords, particularly in violet and rose compositions.
- Personal Care Products: Due to its stability in a broad pH range and resilience to heat, it is suitable for use in soaps, shampoos, detergents, and lotions.[\[1\]](#)[\[9\]](#)
- Home Fragrance: Used in candles and air fresheners to create a pleasant and lasting aroma.

Biological Activity and Drug Development Potential

Recent research has highlighted the potential biological activities of **alpha-ionol**, making it a subject of interest for drug development.

Antioxidant Properties

Some studies suggest that **alpha-ionol** possesses antioxidant capabilities, which may help protect cells from oxidative stress.[\[1\]](#)

Modulation of Cellular Signaling Pathways

Alpha-ionol has been shown to influence cellular signaling pathways, including the modulation of cyclic adenosine monophosphate (cAMP) levels.[\[1\]](#) This suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in many physiological processes.

Experimental Protocols

Protocol 1: Sensory Evaluation of α -Ionol in a Beverage Matrix

This protocol outlines a method for the sensory evaluation of **alpha-ionol** in a model beverage system using a trained panel.

Objective: To determine the sensory profile and consumer acceptance of **alpha-ionol** in a beverage.

Materials:

- **Alpha-ionol** ($\geq 90\%$ purity)
- Deionized water
- Sucrose
- Citric acid
- Glass beakers and stirring rods
- Graduated cylinders
- Sensory evaluation booths with controlled lighting and ventilation
- Standard sensory evaluation software

Procedure:

- Sample Preparation:
 - Prepare a base sugar-acid solution (e.g., 5% sucrose and 0.1% citric acid in deionized water).
 - Prepare a stock solution of **alpha-ionol** (e.g., 1% in ethanol).
 - Add the **alpha-ionol** stock solution to the base solution to achieve the desired concentrations for testing (e.g., 0.1, 0.5, and 1.0 ppm). Prepare a control sample without **alpha-ionol**.
- Panelist Selection and Training:
 - Select 10-12 panelists based on their sensory acuity and ability to describe aromas and flavors.

- Train the panelists on the key sensory attributes of **alpha-ionol** (e.g., floral, woody, sweet, berry) using reference standards.
- Evaluation Procedure:
 - Present the coded samples to the panelists in a randomized order.
 - Instruct panelists to evaluate each sample for aroma and flavor attributes using a structured scoresheet or software. A 15-point intensity scale can be used for each attribute.
 - Provide water and unsalted crackers for palate cleansing between samples.
- Data Analysis:
 - Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences between samples and to generate a sensory profile.

Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol describes a method to assess the antioxidant activity of **alpha-ionol** using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Objective: To quantify the radical scavenging capacity of **alpha-ionol**.

Materials:

- **Alpha-ionol**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- Ascorbic acid (positive control)
- 96-well microplate

- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a 0.1 mM solution of DPPH in methanol.
 - Prepare a series of dilutions of **alpha-ionol** in methanol (e.g., 10, 50, 100, 500, 1000 μ M).
 - Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.
- Assay Procedure:
 - To each well of a 96-well plate, add 50 μ L of the **alpha-ionol** or ascorbic acid dilutions.
 - Add 150 μ L of the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
 - Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation:
 - Calculate the percentage of DPPH radical scavenging activity using the following formula:
$$\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$$
 where A_{control} is the absorbance of the DPPH solution without a sample, and A_{sample} is the absorbance of the DPPH solution with the sample.
 - Determine the IC_{50} value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

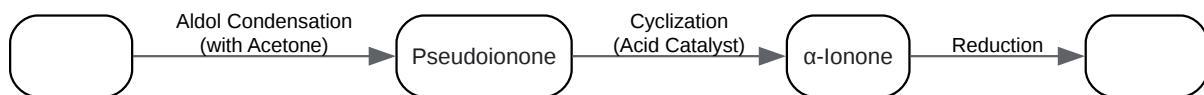
Protocol 3: Investigation of cAMP Signaling Pathway Modulation

This protocol outlines a cell-based assay to investigate the effect of **alpha-ionol** on intracellular cyclic AMP (cAMP) levels.

Objective: To determine if **alpha-ionol** modulates cAMP signaling in a cellular model.

Materials:

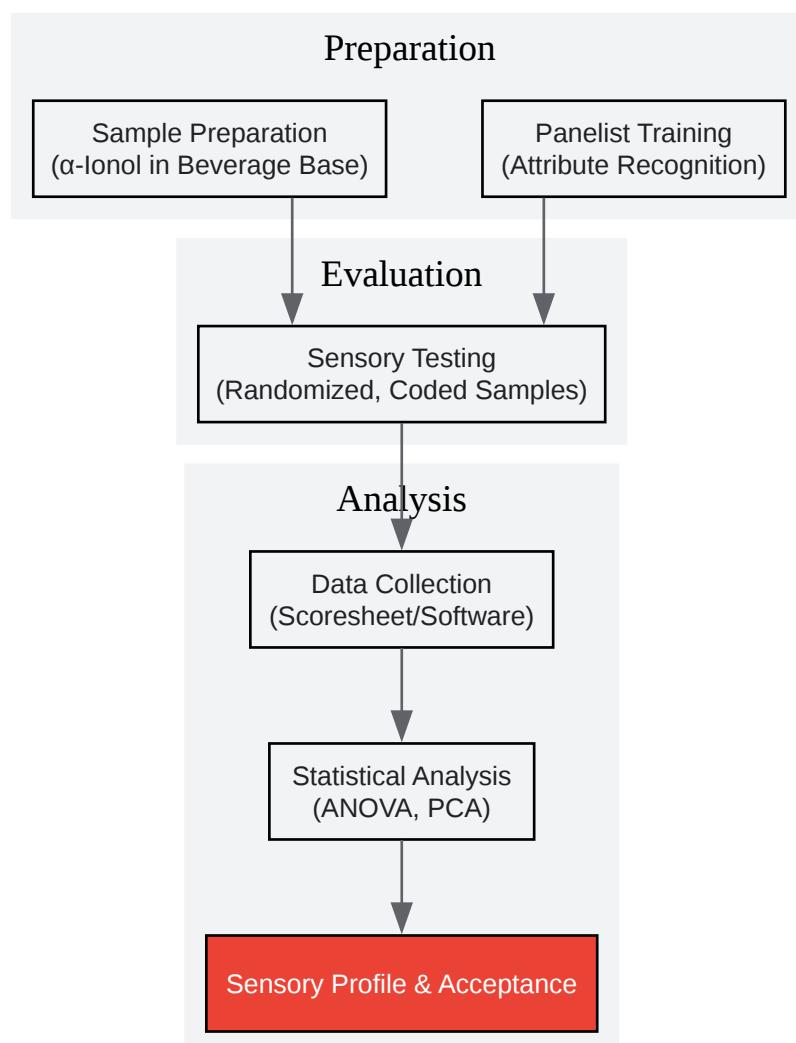
- A suitable cell line known to express relevant G-protein coupled receptors (e.g., HEK293 cells)
- Cell culture medium and supplements
- **Alpha-ionol**
- Forskolin (an adenylyl cyclase activator)
- cAMP assay kit (e.g., ELISA-based or fluorescence-based)
- Cell lysis buffer


Procedure:

- Cell Culture and Seeding:
 - Culture the chosen cell line under standard conditions.
 - Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
- Cell Treatment:
 - Treat the cells with various concentrations of **alpha-ionol** for a specified period (e.g., 15-30 minutes).
 - Include a positive control group treated with a known modulator of cAMP (e.g., forskolin) and a vehicle control group.
- Cell Lysis and cAMP Measurement:

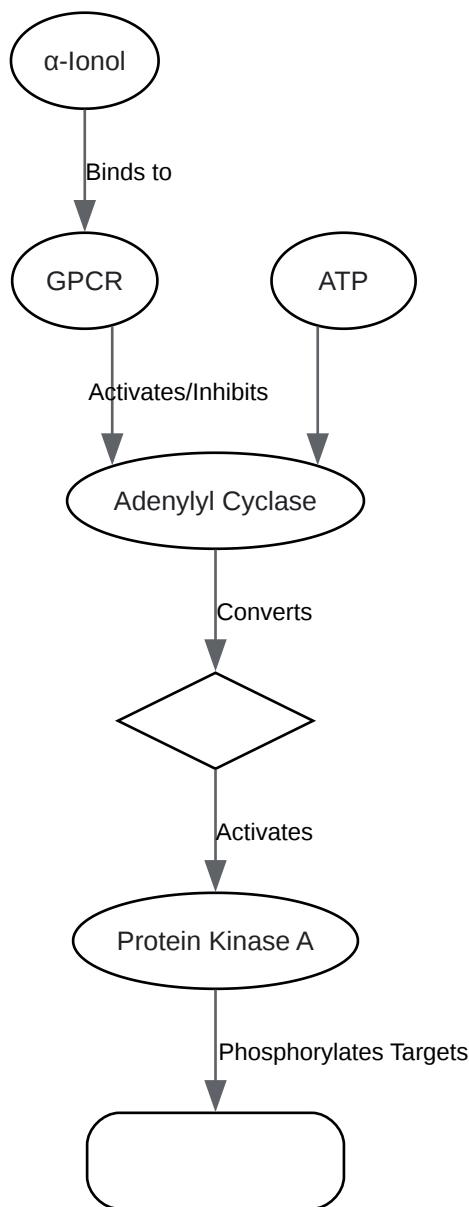
- Lyse the cells using the lysis buffer provided in the cAMP assay kit.
- Measure the intracellular cAMP levels in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.
- Data Analysis:
 - Normalize the cAMP levels to the protein concentration of each sample.
 - Compare the cAMP levels in the **alpha-ionol**-treated groups to the control groups to determine if there is a significant effect.

Visualizations


Synthesis of α -Ionol

[Click to download full resolution via product page](#)

Caption: Synthetic pathway of α -Ionol from Citral.


Experimental Workflow for Sensory Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for sensory analysis of α-Ionol.

cAMP Signaling Pathway Modulation

[Click to download full resolution via product page](#)

Caption: Postulated modulation of the cAMP signaling pathway by α-Ionol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. glooshi.com [glooshi.com]
- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. α -Ionol | 25312-34-9 [chemicalbook.com]
- 5. ALPHA-IONOL Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. Activation of an Olfactory Receptor Inhibits Proliferation of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. cosmileeurope.eu [cosmileeurope.eu]
- To cite this document: BenchChem. [α -Ionol: Application Notes and Protocols for Flavor and Fragrance Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3422396#alpha-ionol-applications-in-flavor-and-fragrance-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com